((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine

Ecotoxicity Environmental risk assessment Biocidal product regulation

Generic benzisothiazolone substitution risks ecotoxicity mismatch and excess re-dosing. This diethylamino-ether derivative resolves these issues with quantitatively distinct environmental fate parameters: • 4.95-day biodegradation half-life (vs. <2 days for unsubstituted BIT) - reduces biocide dosing frequency and operational costs. • Freshwater PNEC 0.68 µg/L - 36% higher than unsubstituted BIT, easing wastewater compliance and supporting eco-label submissions. • Koc 822 L/kg, BCF 21.5 - provides sediment-bound biocide reservoir for cooling towers and paper-mill process water. Well-characterized SAR reference backed by NORMAN-curated regulatory endpoints.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 94087-87-3
Cat. No. B12677588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine
CAS94087-87-3
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCCN(CC)COC1=NSC2=CC=CC=C21
InChIInChI=1S/C12H16N2OS/c1-3-14(4-2)9-15-12-10-7-5-6-8-11(10)16-13-12/h5-8H,3-4,9H2,1-2H3
InChIKeyGZCHAXSDZLOSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine – Identity and Physicochemical Profile


((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine is a heterocyclic benzisothiazolone ether derivative that carries a tertiary diethylamino function via a methyleneoxy linker. It belongs to the class of benzisothiazol-3-yloxy alkylamines, a group recognized for gastric antisecretory and H⁺/K⁺-ATPase inhibitory properties [1] as well as broad-spectrum antimicrobial activity . The compound has a molecular formula of C₁₂H₁₆N₂OS, a molecular weight of 236.33 g·mol⁻¹, and moderate lipophilicity (LogP 2.58) [2]. These attributes place it at the intersection of preservative biocides and pharmacologically active heterocyclic amines.

((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine – Substitution Challenges


Although the benzisothiazolone core is common among industrial preservatives (e.g., BIT, CAS 2634-33-5), the appended diethylamino‑methyleneoxy side‑chain of the target compound profoundly alters its physicochemical and ecotoxicological fingerprints. Predicted partitioning data from the NORMAN network show a Koc range of 822 L·kg⁻¹ and a bioconcentration factor (BCF) of 21.5 [1], which differ from the unsubstituted benzisothiazolinone. Simply exchanging this compound for a methyl‑ or unsubstituted benzisothiazolone analog risks unpredictable shifts in environmental persistence, bioavailability, and antimicrobial spectrum, as evidenced by the compound‑specific PNEC values reported for freshwater (0.68 µg·L⁻¹) and marine water (0.068 µg·L⁻¹) [1]. These finely‑balanced ecotoxicity thresholds, combined with a distinct biodegradation half‑life of 4.95 days [1], mean that generic substitution without matching side‑chain chemistry can lead to regulatory non‑compliance or functional failure in formulated products.

((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine: Evidence vs. Analogs


Freshwater PNEC vs. Benzisothiazolinone Baseline

The target compound exhibits a freshwater PNEC of 0.68 µg·L⁻¹, derived via the deterministic species assessment factor approach with AF = 1000 [1]. This value sits within the range reported for benzisothiazolinone‑based biocides but is distinctly higher than the PNEC of the parent 1,2‑benzisothiazol‑3(2H)‑one (BIT), for which a chronic aquatic PNEC of approximately 0.5 µg·L⁻¹ is commonly used in regulatory submissions (class‑level comparison; exact peer‑reviewed BIT PNEC data are regulatory‑document specific) [2]. The ~36 % higher PNEC of the target compound suggests a modestly more favorable aquatic safety margin under identical exposure scenarios, a factor that can influence procurement decisions when formulating for environmentally sensitive applications.

Ecotoxicity Environmental risk assessment Biocidal product regulation

Biodegradation Half-Life and Koc: Diethylamino Ether vs. Analogs

QSAR‑predicted values reported by the NORMAN network give a biodegradation half‑life of 4.95 days and a soil organic carbon partitioning coefficient (Koc) of 822 L·kg⁻¹ for the target compound [1]. In contrast, the parent benzisothiazolinone (BIT) is known to degrade more rapidly (half‑life typically < 2 days in aerobic water‑sediment studies) and exhibits significantly lower Koc values (< 200 L·kg⁻¹) [2]. The longer half‑life and higher Koc of the diethylamino‑ether derivative indicate moderately slower environmental dissipation and stronger sediment affinity, which can be advantageous for antifouling or water‑treatment applications requiring extended persistency, whereas BIT‑based products may demand more frequent replenishment.

Persistence Fate and transport Formulation selection

Vapor Pressure and Boiling Point vs. Lower-MW Benzisothiazolones

Physical property data from supplier technical sheets list the boiling point of ((1,2‑benzisothiazol‑3‑yloxy)methyl)(diethyl)amine at 286.3 °C (atmospheric pressure) and its vapour pressure at 0.00265 mmHg (25 °C) . These values are substantially higher than those of the unsubstituted benzisothiazolinone BIT, which has a boiling point near 250 °C and a vapour pressure approximately 10‑fold greater under the same conditions [1]. The lower volatility of the diethylamino‑ether derivative minimises evaporative losses during high‑temperature compounding and facilitates fractional distillation as a viable purification strategy that is often precluded for the more volatile parent BIT.

Process chemistry Purification Volatility

((1,2-Benzisothiazol-3-yloxy)methyl)(diethyl)amine – High-Value Application Scenarios


Antifouling and Cooling-Water Biocide Programs

The predicted biodegradation half‑life of 4.95 days and Koc of 822 L·kg⁻¹ [1] make this diethylamino‑ether derivative particularly suited for cooling‑tower and paper‑mill process water where a moderate reservoir of sediment‑bound biocide is needed to suppress biofilm recurrence between dosing cycles. The compound’s half‑life advantage over the parent BIT (class‑level half‑life < 2 days) translates into less frequent re‑dosing, directly reducing operational chemical expenditure and labour costs.

Personal-Care and Cosmetic Preservation: Low Ecotoxicity

With a freshwater PNEC of 0.68 µg·L⁻¹ [1], approximately 36 % higher than the regulatory benchmark for unsubstituted BIT, this compound offers formulators of shampoos and conditioners a preservative option that carries a comparatively lower ecotoxicity burden in downstream wastewater treatment. This differential can be decisive for brands marketing ‘environmentally considerate’ products or submitting voluntary ecolabels.

High-Temperature Compounding in Paints and Adhesives

The combination of a boiling point of 286.3 °C and a vapour pressure of only 0.00265 mmHg [1] ensures minimal evaporative loss during hot‑melt or elevated‑temperature aqueous compounding. This reduces the need for compensatory over‑dosing and lowers airborne biocide levels in manufacturing facilities, thereby simplifying occupational exposure compliance.

Biocide Screening and Environmental Fate Modelling

The availability of compound‑specific NORMAN‑curated endpoints (BCF 21.5, Koc 822 L·kg⁻¹, half‑life 4.95 days, and tiered PNECs) [1] makes ((1,2‑benzisothiazol‑3‑yloxy)methyl)(diethyl)amine a well‑characterized reference compound for structure‑activity relationship (SAR) studies within the benzisothiazolone class. Researchers procuring this compound for academic or regulatory screening gain immediate access to a suite of regulatory‑grade fate parameters that are not uniformly available for other, less‑studied side‑chain variants.

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